molecular formula C5H5BrS B1339593 2-(Bromomethyl)thiophene CAS No. 45438-73-1

2-(Bromomethyl)thiophene

Cat. No.: B1339593
CAS No.: 45438-73-1
M. Wt: 177.06 g/mol
InChI Key: QZOBOLDDGXPTBP-UHFFFAOYSA-N
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Description

Overview of Organosulfur Compounds

Organosulfur chemistry encompasses the study of the properties and synthesis of organosulfur compounds, which are organic compounds that contain sulfur. These compounds exhibit remarkable diversity in their structural arrangements and biological activities, ranging from simple thiols to complex polyfunctional molecules. While many organosulfur compounds are associated with foul odors, numerous derivatives represent some of the sweetest compounds known to science, exemplified by saccharin. Nature abundantly provides organosulfur compounds, as sulfur is vital for life processes.

The fundamental importance of organosulfur compounds becomes evident when examining essential biomolecules. Of the twenty common amino acids, two critical examples—cysteine and methionine—are organosulfur compounds that play indispensable roles in protein structure and function. Additionally, life-saving antibiotics such as penicillin and sulfa drugs both contain sulfur, demonstrating the therapeutic potential inherent in organosulfur chemistry. However, the dual nature of these compounds is exemplified by sulfur mustard, which serves as a deadly chemical warfare agent, illustrating the spectrum of biological activities possible within this chemical class.

Fossil fuels, including coal, petroleum, and natural gas, which derive from ancient organisms, necessarily contain organosulfur compounds. The removal of these sulfur-containing species represents a major focus of oil refineries, highlighting the industrial significance of organosulfur chemistry. Sulfur shares the chalcogen group with oxygen, selenium, and tellurium, leading to expected similarities between organosulfur compounds and their carbon-oxygen, carbon-selenium, and carbon-tellurium analogs.

The structural classification of organosulfur compounds follows their sulfur-containing functional groups, arranged approximately in decreasing order of occurrence. This systematic approach enables chemists to understand the diverse reactivity patterns and applications of these compounds across various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOBOLDDGXPTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474031
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45438-73-1
Record name 2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)thiophene
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Preparation Methods

Bromination of 2-Methylthiophene Using Molecular Bromine

A classical and widely used method involves the bromination of 2-methylthiophene with bromine in an inert solvent such as carbon tetrachloride (CCl4). The process is typically carried out under cooling to control the reaction rate and avoid overbromination.

Procedure Summary:

  • Starting Material: 2-methylthiophene (1 eq, e.g., 20.4 mmol)
  • Solvent: Dry carbon tetrachloride (9–10 mL)
  • Bromine Source: Molecular bromine (Br2)
  • Conditions: Reaction mixture cooled (often 0–5 °C) to control bromination
  • Reaction: Bromine is added slowly to the stirred suspension of 2-methylthiophene in CCl4
  • Outcome: Selective bromination at the methyl group to form 2-(bromomethyl)thiophene

This method benefits from straightforward reagents and conditions but requires careful temperature control to prevent ring bromination or polybromination. The product is typically isolated by filtration or extraction and purified by distillation or chromatography.

Regioselective Synthesis via Bromination and Cross-Coupling

In more advanced synthetic schemes, this compound can be prepared as an intermediate for further functionalization. For example, bromination of 2-methylthiophene followed by Suzuki-Miyaura cross-coupling reactions allows the introduction of aryl groups at the 5-position, yielding 2-(bromomethyl)-5-arylthiophenes.

  • Key Step: Bromination of 2-methylthiophene to this compound
  • Follow-up: Suzuki cross-coupling with aryl boronic acids
  • Advantages: High regioselectivity, versatility for further derivatization

This approach is useful for synthesizing complex thiophene derivatives but requires initial preparation of this compound with high purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Carbon tetrachloride (dry) Inert, non-polar solvent
Temperature 0–5 °C Controls reaction rate and selectivity
Bromine Addition Slow, dropwise Prevents overbromination
Reaction Time Variable, typically 1–3 hours Monitored by TLC or GC for completion
Work-up Extraction, washing, drying, distillation Purification to isolate pure product

Research Findings and Analytical Data

  • Selectivity: Bromination under controlled conditions yields predominantly this compound with minimal ring substitution.
  • Yield: Reported yields vary but typically range from 60% to 85% depending on scale and conditions.
  • Characterization: Products are confirmed by ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis.
  • Spectral Features: The bromomethyl group shows characteristic signals in NMR spectra, confirming substitution at the methyl position.

Comparative Analysis of Preparation Methods

Method Bromine Source Solvent Temperature Range Yield (%) Selectivity Scalability Notes
Direct bromination with Br2 Molecular bromine Carbon tetrachloride 0–5 °C 60–85 High Moderate Requires careful temperature control
Bromination + Suzuki coupling Molecular bromine + Pd catalyst CCl4 + aqueous phase 0–5 °C + coupling conditions High Very high Good Enables further functionalization

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

The primary application of 2-(Bromomethyl)thiophene lies in its role as a building block for synthesizing complex organic molecules. It participates in several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
  • Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura and Stille couplings to produce biaryl compounds.
  • Oxidation and Reduction Reactions : The thiophene ring may undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiophenes.

Materials Science

In materials science, this compound is utilized in the preparation of conjugated polymers and organic semiconductors. These materials are crucial for electronic and optoelectronic devices, including:

  • Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of efficient light-emitting materials.
  • Solar Cells : It is involved in synthesizing low bandgap polymers that enhance the efficiency of polymer solar cells .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of biologically active compounds. Its applications include:

  • Pharmaceutical Intermediates : It is used to synthesize potential drug candidates, particularly those targeting viral infections. For instance, derivatives of this compound have been explored for their antiviral properties by forming pyrazolo[3,4-d]pyrimidine derivatives.
  • Antimicrobial Agents : Research indicates potential applications in developing new antimicrobial agents due to its ability to modify biological pathways through chemical interactions .

Chemical Biology

In chemical biology, this compound is employed in developing probes and sensors for biological studies. Its reactivity allows it to be used in:

  • Bioconjugation : The compound can be utilized to label biomolecules for tracking and imaging purposes.
  • Enzyme Substrates : It acts as a substrate for enzymes involved in halogenation reactions, facilitating studies on enzyme mechanisms and interactions .

Case Study 1: Synthesis of Biologically Active Compounds

A study highlighted the use of this compound in synthesizing pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant antiviral activity. The synthesis involved nucleophilic substitution where the bromomethyl group was replaced by various amines to yield diverse compounds with potential therapeutic applications.

Case Study 2: Development of Organic Semiconductors

Research focused on incorporating this compound into conjugated polymers for use in organic solar cells. The study demonstrated that modifying the polymer backbone with this compound enhanced charge transport properties and overall device efficiency.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)thiophene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the thiophene ring. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the thiophene ring and aryl boronic acids .

Comparison with Similar Compounds

Structural Analogs and Isomers

2-Bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)
  • Structure : Bromine at the 2-position and bromomethyl at the 3-position.
  • Properties : Molecular weight = 255.96 g/mol; boiling point = 115°C at 50 Torr .
  • Synthesis : Direct bromination of 3-methylthiophene derivatives.
  • Applications : Less commonly used in cross-coupling due to steric hindrance from adjacent bromine atoms.
2-(4-Nitrophenyl)thiophene
  • Structure : Thiophene substituted with a nitrophenyl group at the 2-position.
  • Synthesis : PEPPSI-IPent-catalyzed cross-coupling of 2-thienylzinc bromide with 1-iodo-4-nitrobenzene (yield: 87%; TON = 0.87×10⁵) .
  • Reactivity : The nitro group enhances electrophilicity, making it suitable for further reductions or substitutions.
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3)
  • Structure : Benzothiophene core with a bromo-fluorobenzyl substituent.
  • Applications : Investigated in medicinal chemistry for antitumor activity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity, improving coupling efficiency .
  • Steric Hindrance : Adjacent substituents (e.g., 2-bromo-3-(bromomethyl)) reduce reactivity .
  • Bromomethyl vs. Aryl Groups : Bromomethyl enables alkylation, while aryl groups expand π-conjugation for material science applications .

Biological Activity

2-(Bromomethyl)thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromomethyl group, which enhances its reactivity and potential therapeutic applications. Research has demonstrated that thiophene derivatives, including this compound, exhibit various biological properties such as antimicrobial, anticancer, anti-inflammatory, and analgesic activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H5BrS\text{C}_5\text{H}_5\text{BrS}

This structure consists of a thiophene ring with a bromomethyl substituent at the second position, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound and its analogs exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundActivityReference
This compoundAntibacterial against E. coli and S. aureus
2-(Bromomethyl)-5-aryl-thiophenesHemolytic activity against human red blood cells

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The presence of electron-donating groups in the structure enhances its cytotoxic effects.

Cell LineIC50 (µM)Reference
HepG-2< 25
MCF-7< 25

Anti-inflammatory and Analgesic Activities

Thiophene derivatives have also demonstrated anti-inflammatory and analgesic properties. Compounds containing the thiophene nucleus have been reported to inhibit inflammatory mediators, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Antibacterial Study : A series of thiophene derivatives were synthesized and evaluated for their antibacterial activity using the disk diffusion method. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. Notably, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound derivatives effectively inhibited cell proliferation. The study highlighted that modifications on the thiophene ring could lead to increased selectivity towards specific cancer types, suggesting a structure-activity relationship that warrants further investigation .
  • Inflammation Model : In a model of acute inflammation, compounds derived from this compound were tested for their ability to reduce edema in rat paw models. Results indicated a dose-dependent reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent .

Q & A

How can I optimize the synthesis of 2-(bromomethyl)thiophene derivatives for regioselective cross-coupling reactions?

Methodological Answer:
To achieve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), focus on:

  • Substrate design : Use 2-bromo-5-(bromomethyl)thiophene as a starting material, where the bromine at the 5-position acts as a leaving group, enabling selective coupling with aryl boronic acids at the 2-position .
  • Catalytic system : Employ Pd(PPh₃)₄ with a mild base (e.g., K₂CO₃) in THF/water at 60–80°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate products. Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (e.g., coupling constants for thiophene protons) .

What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity assessment : Combine GC-MS (to detect volatile impurities) and HPLC (C18 column, acetonitrile/water mobile phase) for non-volatile byproducts. Validate purity >95% using calibration curves .
  • Stability testing :
    • Store samples at 4°C in amber vials under inert gas (Ar/N₂).
    • Monitor degradation via ¹H NMR (appearance of aldehydes or dimerization byproducts) and FT-IR (loss of C-Br stretching at ~550 cm⁻¹) over 1–3 months .

How can enzymatic catalysis be leveraged to functionalize this compound for bioactive molecule synthesis?

Methodological Answer:

  • Enzyme selection : Use cytochrome P450 monooxygenases or halogenases for site-specific hydroxylation or halogenation.
  • Reaction setup : Conduct reactions in buffered DMSO/water (pH 7.4) at 37°C with NADPH cofactor regeneration.
  • Product analysis : LC-MS/MS for metabolite identification and enzyme kinetics (e.g., Km and Vmax determination) .

What strategies resolve contradictory data in the biological activity of this compound derivatives (e.g., receptor antagonism vs. agonism)?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, halogen) and assess activity using:
    • In vitro assays : Competitive binding assays (e.g., urea II receptor) and calcium flux assays (for GPR35 agonism) .
    • Computational modeling : Dock derivatives into receptor crystal structures (PDB IDs: 4XNW for urea II) to identify critical binding motifs .
  • Control experiments : Compare against known agonists/antagonists (e.g., montelukast for GPR35) to validate assay conditions .

How do reaction conditions influence the competing pathways in bromomethylthiophene dimerization?

Methodological Answer:

  • Pathway control :
    • Thermal dimerization : At 80–100°C in DMF, favor C-C coupling via radical intermediates.
    • Base-mediated dimerization : Use KOtBu in THF to promote nucleophilic displacement, forming ether-linked dimers.
  • Characterization : ESI-MS for molecular weight confirmation and X-ray crystallography for structural elucidation .

What precautions are essential for handling this compound in air-sensitive reactions?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for reagent transfer.
  • Quenching protocol : Add reactions to ice-cold Na₂S₂O₃ solution to neutralize residual Br⁻, followed by extraction with CH₂Cl₂ .
  • Waste disposal : Collect brominated byproducts in halogenated waste containers, adhering to EPA guidelines .

How can this compound be integrated into metal-catalyzed C–H activation workflows?

Methodological Answer:

  • Catalyst selection : Use Pd(OAc)₂ with directing groups (e.g., pyridine) for ortho-C–H functionalization.
  • Reaction optimization : Screen additives (Ag₂O, pivalic acid) in DCE at 120°C to enhance yields.
  • Mechanistic validation : Conduct deuterium-labeling experiments and kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.